N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features a combination of sulfur, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways or as a potential therapeutic agent.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrrolidine derivatives, fluorophenyl-containing molecules, and sulfur-containing heterocycles.
Uniqueness
The uniqueness of “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c17-13-1-3-14(4-2-13)19-9-12(7-15(19)20)16(21)18-8-11-5-6-24(22,23)10-11/h1-4,11-12H,5-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNHNPHHNEYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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